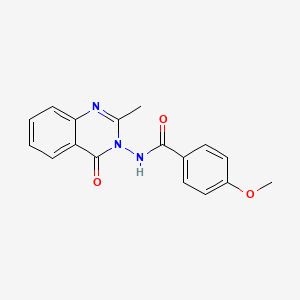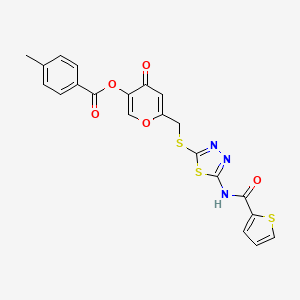
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a multi-functional organic molecule that holds promise in various scientific research fields. Its complex structure comprises multiple functional groups that contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate generally begins with the formation of intermediate compounds. These intermediates undergo a series of reactions, including nucleophilic substitution, amidation, and cyclization, to form the target molecule.
Typical reaction conditions involve controlled temperatures, appropriate solvents such as dichloromethane or dimethyl sulfoxide, and the use of catalysts like triethylamine or N,N'-dicyclohexylcarbodiimide.
In an industrial setting, the production of this compound would likely utilize automated synthesis equipment to ensure precise control of reaction parameters. Large-scale synthesis would focus on optimizing yield and purity through process engineering, including purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
This compound can undergo several types of reactions, including oxidation, reduction, and substitution.
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions could involve sodium borohydride or lithium aluminum hydride.
Substitution reactions often employ halogenating agents like thionyl chloride or sulfuryl chloride.
The major products formed from these reactions can vary widely. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or secondary amines. Substitution reactions might generate a variety of functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. It can serve as a precursor for the synthesis of heterocyclic compounds and other bioactive molecules.
In biological research, it may be investigated for its interactions with enzymes or receptors, exploring its potential as a lead compound in drug discovery.
This compound's potential therapeutic applications include anti-inflammatory, antimicrobial, or anticancer properties, although detailed studies are necessary to substantiate these claims.
Industrial applications might include its use in materials science for the development of new polymers or as an additive in specialized coatings due to its robust structural properties.
Mecanismo De Acción
Molecular Targets and Pathways:
The mechanism of action for this compound largely depends on its chemical structure and the functional groups present. It could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Pathways involved might include enzymatic inhibition or activation, receptor binding, or modulation of signaling pathways at a cellular level.
Comparación Con Compuestos Similares
Similar Compounds:
Compounds such as 4-oxo-4H-pyran derivatives or thiadiazole-containing molecules share structural similarities. the combination of the thiophene, thiadiazole, and pyran moieties in 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate creates a unique profile that distinguishes it from other compounds.
The uniqueness of this compound lies in its multi-functional framework that combines different reactive sites, enabling diverse chemical reactions and biological interactions. This makes it a versatile candidate for various research applications.
Hope you find this deep dive into the world of this compound enlightening! Anything you'd like to explore further?
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S3/c1-12-4-6-13(7-5-12)19(27)29-16-10-28-14(9-15(16)25)11-31-21-24-23-20(32-21)22-18(26)17-3-2-8-30-17/h2-10H,11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYYBEZSEHDBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
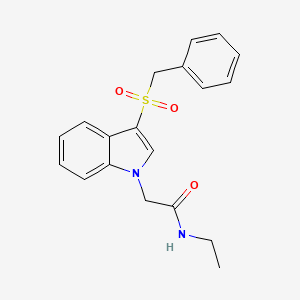
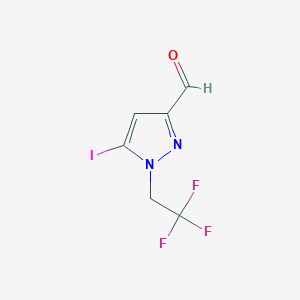
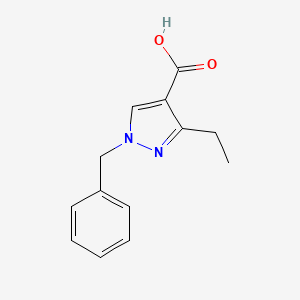
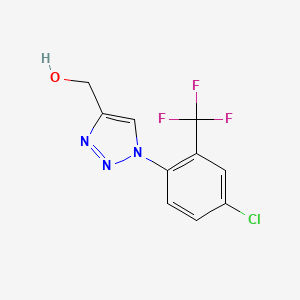
![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)
![N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide](/img/structure/B2717502.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)
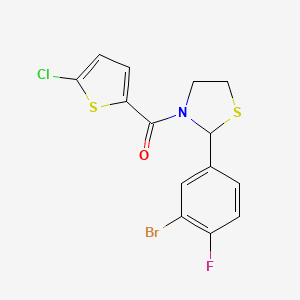
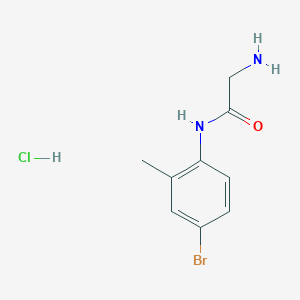
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)
![3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2717514.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2717516.png)
